molecular formula C28H22O3 B6318803 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid CAS No. 1471339-65-7

2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid

Cat. No. B6318803
CAS RN: 1471339-65-7
M. Wt: 406.5 g/mol
InChI Key: GOFIMUDMXZWRPY-UHFFFAOYSA-N
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Description

“2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid” is a new fluorescence chemosensor . It has been synthesized and applied for the facile detection of physiological phosphates . Due to its aggregation-induced emission (AIE) character, the emission can be turned on after label-free interaction with polyethyleneimine (PEI) .


Molecular Structure Analysis

The molecular formula of “this compound” is C28H22O3 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Fluorescence Chemosensor for Al(3+) Detection

A fluorescence turn-on chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH) has been developed for the selective and sensitive detection of aluminum ions (Al3+) in living cells. This chemosensor leverages the aggregation-induced-emission (AIE) effect and the complexation capability of carboxyl for effective bioimaging. It has been shown to be highly selective over other metal ions and exhibits excellent potential for functional study and analysis of Al3+ in complex biological systems (Gui et al., 2015).

Herbicide Resistance Research

In agriculture, phenoxy herbicides, such as 2,4-dichlorophenoxy acetic acid, are used for weed control. Research on the introgression of phenoxy resistance from wild radish to cultivated radish has implications for developing herbicide-tolerant cultivars. This area of research explores the genetic aspects and potential for transferring herbicide resistance to different plant species (Jugulam et al., 2014).

Anti-Mycobacterial Agents

Studies have been conducted on the synthesis and evaluation of phenoxy acetic acid derivatives, including those related to this compound, for their anti-mycobacterial activities. This research is significant in the context of developing new treatments for diseases like tuberculosis (Yar et al., 2006).

Advanced Oxidation Processes

Research involving the degradation of phenoxy acids, such as 2,4-dichlorophenoxy acetic acid, through advanced oxidation processes, is significant for environmental protection. This includes studies on the optimization of processes for the effective removal of these herbicides from aqueous solutions, highlighting the importance of this compound in environmental science (Mehralipour & Kermani, 2021).

Anti-inflammatory Activity

Substituted (2-phenoxyphenyl)acetic acids have been synthesized and tested for anti-inflammatory activity, demonstrating the potential medical applications of compounds in the same family as this compound. This line of research contributes to the development of new anti-inflammatory drugs (Atkinson et al., 1983).

Adsorption Studies

The adsorption characteristics of phenoxy acids, like 2,4-dichlorophenoxy-acetic acid, on materials like granular activated carbon have been explored. These studies are crucial for understanding how to effectively remove such compounds from water, offering insights into water purification techniques (Aksu & Kabasakal, 2004).

Biodegradation of Herbicides

Research on the biological decomposition of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid, is vital for environmental cleanup and sustainability. This includes studies on the role of bacteria and fungi in the degradation process, contributing to the field of bioremediation (Serbent et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid are physiological phosphates . These phosphates play fundamental roles in biological events such as genetic information transfer, DNA replication, metabolism, and bioenergetics .

Mode of Action

The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . The emission can be turned on after label-free interaction with polyethyleneimine (PEI). When the physiological phosphates are introduced to the system, the AIEgens/PEI complex dissociates due to stronger electrostatic interaction between PEI and phosphates, resulting in significant fluorescence quenching of AIEgens .

Biochemical Pathways

The affected biochemical pathways involve the interaction of the compound with physiological phosphates like cytidine-5’-diphosphate disodium salt (CDP), adenosine-5 (ADP), sodium pyrophosphate (PPi), and guanosine-5’-diphosphate disodium salt (GDP) . These phosphates have different interactions with PEI, and thus, the fluorescence quenching effect is distinct for each phosphate .

Result of Action

The result of the compound’s action is the significant fluorescence quenching of AIEgens . This effect is distinct for different physiological phosphates, allowing for the facile detection of these phosphates .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, in a Tris buffer (0.01M,pH8.0), the carboxyl groups of AIEgens are prone to give protons and be negatively charged, allowing them to easily combine with positively charged PEI through electrostatic interaction . This leads to the aggregation of AIEgens . .

Biochemical Analysis

Biochemical Properties

2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid plays a significant role in biochemical reactions, primarily due to its AIE properties. This compound interacts with various biomolecules, including polyethyleneimine (PEI) and physiological phosphates such as cytidine-5’-diphosphate disodium salt, adenosine-5, sodium pyrophosphate, and guanosine-5’-diphosphate disodium salt .

Cellular Effects

This compound influences various cellular processes through its interaction with biomolecules. The compound’s fluorescence properties enable it to be used in bioimaging, allowing researchers to monitor cellular activities in real-time . It has been observed that this compound can affect cell signaling pathways and gene expression by interacting with specific proteins and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to changes in fluorescence properties. The compound’s AIE characteristics are activated upon interaction with PEI, resulting in fluorescence emission . When physiological phosphates are introduced, they compete with this compound for binding to PEI, leading to fluorescence quenching . This mechanism allows for the detection and quantification of physiological phosphates in biological samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown robust fluorescence properties, maintaining its emission characteristics over extended periods . Long-term studies are necessary to fully understand any potential degradation and its impact on cellular functions.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that the compound’s effects vary with different dosages. At lower dosages, the compound exhibits minimal toxicity and can be used effectively for bioimaging . Higher dosages may lead to adverse effects, including potential toxicity, which necessitates careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with physiological phosphates. The compound’s interaction with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s fluorescence properties allow for the visualization of its localization and accumulation in specific cellular compartments . This information is crucial for understanding the compound’s bioavailability and efficacy in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell

properties

IUPAC Name

2-[4-(1,2,2-triphenylethenyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c29-26(30)20-31-25-18-16-24(17-19-25)28(23-14-8-3-9-15-23)27(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19H,20H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFIMUDMXZWRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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